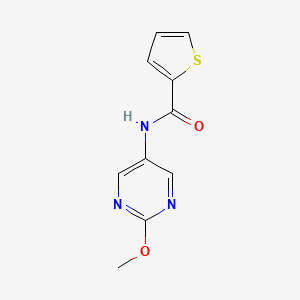

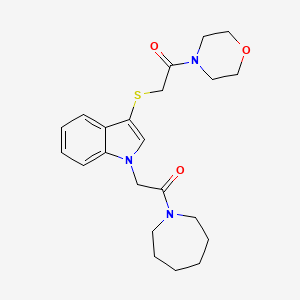

![molecular formula C25H22FN3O B2846234 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 844464-78-4](/img/structure/B2846234.png)

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one, also known as PFI-3, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of the histone demethylase plant homeodomain finger protein 1 (PHF1). PHF1 is a key component of the polycomb repressive complex 2 (PRC2), which plays an important role in regulating gene expression through the modification of histone proteins.

Aplicaciones Científicas De Investigación

Anti-Alzheimer's Applications

A series of N-benzylated derivatives, including analogs similar to the mentioned compound, were synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds were designed based on the lead compound donepezil, a major drug for managing Alzheimer's, with modifications to enhance interaction without losing key functionalities. Among these, certain compounds exhibited excellent anti-Alzheimer's profiles in both in-vivo (Behavioral studies) and in-vitro (Biochemical assays) evaluations, demonstrating their potential as therapeutic agents for Alzheimer's disease (Gupta et al., 2020).

Synthesis and Structural Studies

Various studies have focused on the synthesis of substituted benzimidazoles and imidazolo[4,5-b]pyridines using nitrobenzene as an oxidant. These methods were applied to synthesize analogs of DNA-binding fluorochromes like Hoechst 33258, highlighting the compound's relevance in molecular biology research (Yadagiri & Lown, 1990).

Antagonist and Agonist Properties

Research into imidazo[1,5-a]quinoxaline amides and carbamates, structures related to the compound , has unveiled their potential as antagonists or agonists through the GABAA/benzodiazepine receptor. These compounds bind with high affinity to the receptor and exhibit a range of intrinsic efficacies, suggesting their utility in neurological research and potential therapeutic applications (Tenbrink et al., 1994).

Mycobacterium Tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed, synthesized, and evaluated for their inhibitory action against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, with some compounds showing promising activity. This research indicates the compound's potential application in developing new antituberculosis agents (Jeankumar et al., 2013).

Catalysis and Chirality

Studies have explored the benzoannulation of aromatic N-heterocyclic carbenes, leading to heterobicyclic imidazo[1,5-a]pyridin-3-ylidenes, similar in structure to the discussed compound. These are versatile platforms for modulation of steric and electronic properties and introduce chiralities, demonstrating their application in asymmetric catalysis (Iglesias‐Sigüenza et al., 2016).

Anticancer Evaluation

Imidazole-containing heterocycles have been evaluated for their in vitro anticancer activities against various cancer cell lines, providing insights into the structural requirements for cytotoxic activity and highlighting the compound's potential in cancer research (Karaaslan et al., 2020).

Propiedades

IUPAC Name |

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O/c1-17-6-12-21(13-7-17)28-16-19(14-24(28)30)25-27-22-4-2-3-5-23(22)29(25)15-18-8-10-20(26)11-9-18/h2-13,19H,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMORAPRGUFPPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

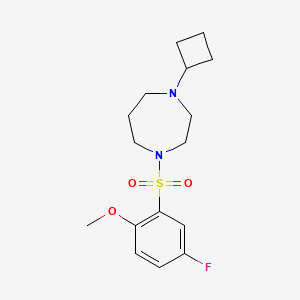

![Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate](/img/structure/B2846154.png)

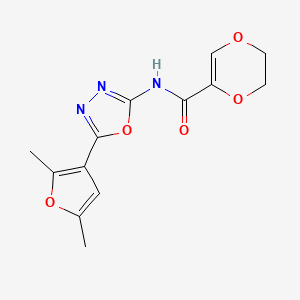

![6-chloro-N-[(2-ethoxypyridin-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2846158.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2846162.png)

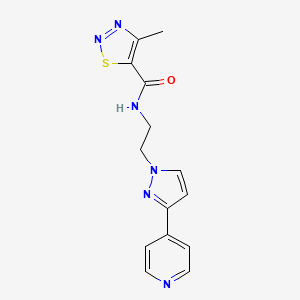

![(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2846164.png)

![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)

![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)